molecular formula C21H22FN3 B14623450 Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- CAS No. 57962-07-9

Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-

Cat. No.: B14623450
CAS No.: 57962-07-9
M. Wt: 335.4 g/mol
InChI Key: PMXTUSCIRWGCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . This particular compound features a quinoline core with a 4-fluorophenyl group and a piperazine moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with 4-fluorophenylpiperazine in the presence of a base such as sodium carbonate . The reaction is usually carried out in a solvent like 1-pentanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group and the piperazine moiety enhances its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

57962-07-9

Molecular Formula

C21H22FN3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C21H22FN3/c22-18-6-9-20(10-7-18)25-15-13-24(14-16-25)12-11-19-8-5-17-3-1-2-4-21(17)23-19/h1-10H,11-16H2

InChI Key

PMXTUSCIRWGCST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.